2-Hydroxy-7-methyl-1,4-naphthoquinone
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Overview
Description
2-Hydroxy-7-methyl-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a hydroxyl group at the second position and a methyl group at the seventh position on the naphthoquinone ring. It is known for its vibrant color and is used in various applications, including dyes and medicinal chemistry .
Mechanism of Action
Target of Action
It is known that 1,4-naphthoquinones, a class of compounds to which this compound belongs, have diverse intracellular molecular targets . They are known to stimulate the production of reactive oxygen species (ROS) , which can interact with various cellular components and influence numerous biological processes.
Mode of Action
The mode of action of 2-Hydroxy-7-methyl-1,4-naphthoquinone involves its interaction with its targets, leading to changes in cellular processes. It is known to stimulate the production of ROS . ROS are chemically reactive molecules that can cause oxidative damage to different cellular components, including proteins, lipids, and DNA. This can lead to alterations in cellular functions and even cell death, which may explain the compound’s reported antitumor activity .
Biochemical Pathways
1,4-naphthoquinones are known to be synthesized via several biochemically distinct pathways . The production of ROS, a known effect of this compound, can affect various biochemical pathways, particularly those involved in cellular stress responses and apoptosis.
Pharmacokinetics
It is known that the solubility of a compound can impact its bioavailability . As such, the solubility of this compound in water (2 g/L at 20°C ) could influence its absorption and distribution in the body.
Result of Action
The result of the action of this compound at the molecular and cellular level involves the stimulation of ROS production . This can lead to oxidative damage, alterations in cellular functions, and potentially cell death. This compound has been reported to have antibacterial, antifungal, anti-inflammatory, antiviral, and antineoplastic properties , which could be a result of its ROS-inducing activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of strong oxidizing agents . Additionally, the compound’s solubility in water can influence its distribution in different environments .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-7-methyl-1,4-naphthoquinone is known to interact with various enzymes, proteins, and other biomolecules. It is part of the 1,4-naphthoquinone class of compounds, which have been found to exhibit cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective properties . These compounds have also been studied for their anti-inflammatory, antimicrobial, and antitumor activities
Cellular Effects
The effects of this compound on cells are diverse. It has been found to have antimicrobial and antioxidant effects . It can also suppress the formation of hydrogen peroxide and superoxide radical anion by aldehyde oxidase-catalyzed reactions
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It is known that naphthoquinones can cause oxidative stress in exposed cells, thereby affecting redox signaling . This includes the modulation of receptor tyrosine kinases, such as the epidermal growth factor receptor, resulting in altered gap junctional intercellular communication .
Temporal Effects in Laboratory Settings
It is known that naphthoquinones can cause oxidative stress in exposed cells, which may lead to changes in cellular function over time
Metabolic Pathways
It is known that 1,4-naphthoquinones are synthesized by species belonging to nearly 20 disparate orders spread throughout vascular plants, and their production occurs via one of four known biochemically distinct pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-7-methyl-1,4-naphthoquinone typically involves the hydroxylation and methylation of 1,4-naphthoquinone. One common method includes the reaction of 1,4-naphthoquinone with methylating agents such as methyl iodide in the presence of a base, followed by hydroxylation using oxidizing agents like hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-7-methyl-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinone positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the quinone positions under mild conditions.
Major Products: The major products formed from these reactions include various hydroquinone and quinone derivatives, which are often used in further chemical synthesis and applications .
Scientific Research Applications
2-Hydroxy-7-methyl-1,4-naphthoquinone has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Hydroxy-7-methyl-1,4-naphthoquinone can be compared with other naphthoquinone derivatives:
Lawsone (2-Hydroxy-1,4-naphthoquinone): Known for its use in henna, lawsone has similar antibacterial and antifungal properties but lacks the methyl group at the seventh position.
Juglone (5-Hydroxy-1,4-naphthoquinone): Juglone is another hydroxynaphthoquinone with potent biological activities, primarily used in plant defense mechanisms.
Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone): Plumbagin has a similar structure with a methyl group at the second position and is known for its anticancer properties.
The presence of the hydroxyl and methyl groups in this compound contributes to its unique chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-hydroxy-7-methylnaphthalene-1,2-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-6-2-3-7-8(4-6)11(14)10(13)5-9(7)12/h2-5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIQHPFZCIMTHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)C2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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